Bromodichloroacetaldehyde

Description

Mechanisms of Formation during Water Disinfection Processes

The creation of bromodichloroacetaldehyde is intricately linked to the chemical reactions that occur when disinfectants are introduced into water containing natural organic matter and certain ions.

Natural organic matter (NOM) is a complex mixture of organic compounds found in natural waters, originating from the decomposition of plant and animal matter. nih.gov It is a primary precursor for the formation of various disinfection byproducts, including this compound. nih.govwa.gov The concentration and character of NOM in a water source significantly impact the potential for DBP formation. nih.gov

Lignin (B12514952), a major component of terrestrial plants, is a significant contributor to the NOM pool and serves as a key precursor to certain DBPs. nih.govresearchgate.net Specifically, lignin phenols, which are chemical components of lignin, have been identified as important precursors to haloacetaldehydes. researchgate.netresearchgate.net Research has shown that lignin phenols can produce higher yields of certain DBPs compared to bulk humic substances. nih.gov For instance, studies on the chlorination of various organic materials have highlighted that phenolic structures within natural waters are likely the main precursors for haloacetaldehydes. researchgate.net

The structural characteristics of NOM and lignin phenols influence the type and quantity of DBPs formed. For example, aromatic and polyphenolic compounds are recognized as significant DBP precursors. researchgate.net The reaction of disinfectants with these precursors leads to the formation of a variety of byproducts, with the specific pathways and end-products depending on the disinfectant used and other water quality parameters.

Table 1: Lignin Phenol Concentrations in Different Water Sources This table is interactive. Users can sort the data by clicking on the column headers.

| Water Source | Lignin Phenol Concentration (nmol/L) |

|---|---|

| Otsuchi River | 5.97 - 80.7 |

| Kozuchi River | Varied Seasonally |

| Unosumai River | Consistently Highest |

| Otsuchi Bay (Surface) | 8.41 |

| Otsuchi Bay (20m depth) | 3.91 |

Data sourced from a study on dissolved lignin phenols in Otsuchi Bay, Japan. frontiersin.org

The presence of halide ions, particularly bromide (Br⁻) and to a lesser extent iodide (I⁻), in source water plays a crucial role in the formation of brominated and iodinated DBPs. nih.govscispace.com When chlorine is used as a disinfectant, it can oxidize bromide ions present in the water to form hypobromous acid. This hypobromous acid is a more potent halogenating agent than hypochlorous acid, leading to the formation of brominated DBPs. nih.gov

An increase in the initial bromide concentration generally leads to a higher yield of brominated DBPs, such as this compound. nih.govnih.gov This results in a shift in the speciation of DBPs, with a higher proportion of brominated compounds compared to their chlorinated counterparts. nih.gov The presence of bromide can also influence the formation of other DBP classes, sometimes leading to a decrease in the formation of certain nitrogenous DBPs. nih.gov

The impact of iodide on DBP formation is more complex. While it can lead to the formation of iodinated DBPs, a significant portion of iodide can be oxidized to iodate (B108269) by chlorine, which can sometimes result in lower levels of iodinated organic byproducts, especially at higher chlorine doses. nih.gov

The choice of disinfectant and the way it is applied are critical factors determining the type and concentration of DBPs formed. nih.gov

Chlorination: As the most common disinfection method, chlorination is well-known to produce a variety of DBPs, including trihalomethanes (THMs) and haloacetic acids (HAAs). nih.govwa.gov The reaction of chlorine with NOM and other precursors directly leads to the formation of chlorinated and, in the presence of bromide, brominated byproducts like this compound. nih.govacs.org

Chloramination: This process, which uses chloramines as the disinfectant, generally forms lower levels of THMs and HAAs compared to chlorination. However, it can lead to the formation of nitrogenous DBPs. nor-water.eu The sequence of disinfectant application matters; for example, pre-chlorination followed by chloramination has been shown to result in higher formation of certain haloacetaldehydes from phenolic precursors. researchgate.net

Ozonation: Ozone is a powerful oxidant used in water treatment. While it can be effective in reducing the formation of some chlorinated DBPs, it can also create other byproducts, such as aldehydes. waterrf.orgresearchgate.net Ozonation can alter the structure of NOM, which may then react with subsequently added disinfectants like chlorine to form different types of DBPs. waterrf.org For instance, ozonation followed by chlorination can influence the formation kinetics of various DBPs. waterrf.org The presence of bromide during ozonation can also lead to the formation of brominated byproducts. nih.gov

Kinetic Studies of this compound Formation

The rate at which this compound and other DBPs form is influenced by various physical and chemical parameters of the water.

Temperature is a significant factor affecting the rate of chemical reactions, including those involved in DBP formation. nor-water.eu Generally, an increase in temperature leads to an increase in the rate of DBP formation. nor-water.eudergipark.org.tr This is because higher temperatures increase the kinetic energy of molecules, resulting in more frequent and energetic collisions between reactants. dergipark.org.trlibretexts.org

The relationship between temperature and reaction rate is often described by the Arrhenius equation, which indicates that the rate constant of a reaction increases with temperature. libretexts.org Therefore, seasonal temperature variations can lead to changes in the concentration of DBPs in drinking water, with potentially higher levels observed in warmer months.

Table 2: Temperature-Dependent Rate Coefficients for Aqueous Oxidation of Alcohols by OH Radicals This table is interactive. Users can sort the data by clicking on the column headers.

| Compound | Temperature (K) | Rate Coefficient (kOHaq) (M⁻¹ s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) |

|---|---|---|---|

| 1,4-Butanediol | 298 | (3.5 ± 0.1) × 10⁹ | 7 - 17 |

| 1,5-Pentanediol | 298 | (4.4 ± 0.7) × 10⁹ | 7 - 17 |

| C2–C10 Aliphatic Alcohols | 298 | 1.80 × 10⁹ to 6.5 × 10⁹ | 7 - 17 |

Data from a study on the temperature-dependent kinetics of alcohol oxidation. copernicus.org

The pH of the water, which indicates its acidity or alkalinity, has a profound effect on DBP formation pathways. nih.govacs.org The reactivity of both the disinfectants and the precursor molecules can change with pH. nih.gov

For instance, the formation of some haloacetic acids is favored under more acidic conditions (lower pH), while the formation of trihalomethanes is generally favored at a higher pH. nih.govacs.orgnor-water.eu Specifically, at lower pH levels, chlorine is more reactive and can form more DBPs. nih.govacs.org Conversely, under alkaline conditions, the hydrolysis of some DBPs, such as certain haloacetaldehydes, can be accelerated, potentially leading to their degradation. researchgate.net Maintaining a neutral pH (around 7.0) is often considered important in water treatment to help minimize the formation of many harmful DBPs. nih.govacs.org

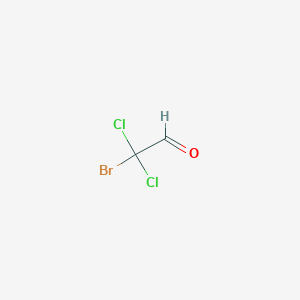

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2,2-dichloroacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrCl2O/c3-2(4,5)1-6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCWNORMONAZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(Cl)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021507 | |

| Record name | Bromodichloroacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34619-29-9 | |

| Record name | Bromodichloroacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Laboratory Preparation of Bromodichloroacetaldehyde

Chemical Synthesis Routes from Precursor Compounds

The laboratory synthesis of bromodichloroacetaldehyde primarily involves the controlled halogenation of acetaldehyde (B116499) derivatives and reactions with specific oxidizing agents. These methods are tailored to introduce bromine and chlorine atoms onto the acetaldehyde backbone with high precision.

Halogenation of Acetaldehyde Derivatives

The introduction of halogen atoms at the alpha-carbon position of aldehydes is a fundamental transformation in organic synthesis. libretexts.orglibretexts.org For the synthesis of this compound, this process requires a stepwise approach due to the different reactivity of the halogens and the need for controlled incorporation.

The reaction typically proceeds via an acid-catalyzed mechanism. libretexts.orgyoutube.com In this process, the carbonyl oxygen of an acetaldehyde derivative is protonated, which enhances the acidity of the α-hydrogens. Subsequent deprotonation leads to the formation of an enol intermediate. This enol, being electron-rich, then acts as a nucleophile, attacking an electrophilic halogen source (such as Br₂ or Cl₂). libretexts.org

A plausible synthetic route could involve the initial chlorination of acetaldehyde to form dichloroacetaldehyde (B1201461), followed by a selective bromination. The presence of the two electron-withdrawing chlorine atoms in dichloroacetaldehyde would deactivate the alpha-carbon, making the subsequent introduction of a bromine atom a challenging step that requires carefully controlled reaction conditions.

Alternatively, a deformylative halogenation approach could be considered. This method involves the generation of a C(sp3)− radical from an aldehyde-derived 1,4-dihydropyridine (B1200194) (DHP), which then couples with a halogen radical. nih.gov This strategy offers excellent site selectivity and tolerates a wide range of functional groups under mild conditions. nih.gov

| Precursor Compound | Reagents | Key Transformation |

| Dichloroacetaldehyde | Bromine (Br₂), Acid Catalyst | Selective α-bromination |

| Acetaldehyde Derivative | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Stepwise α-halogenation |

Reaction with Oxidizing Agents under Controlled Conditions

The synthesis of halogenated aldehydes can also be achieved through the oxidation of corresponding halogenated alcohols. For instance, a method for synthesizing 2-bromomalondialdehyde involves the oxidation of 2-bromo-1,3-propanediol (B122426) using sodium hypochlorite (B82951) in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under alkaline conditions. google.com

A similar strategy could be envisioned for this compound, starting from a suitable bromodichlorinated alcohol precursor. The oxidation would need to be carefully controlled to prevent over-oxidation to the corresponding carboxylic acid. The use of specific oxidizing agents and controlled reaction parameters is crucial for achieving high yields of the desired aldehyde.

Catalytic Systems and Reaction Parameter Optimization for Laboratory Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the catalytic system employed and the optimization of various reaction parameters. researchgate.netnih.gov

For acid-catalyzed halogenations, the choice of acid can significantly influence the reaction rate. libretexts.org The rate of halogenation is often dependent on the concentration of the ketone and the acid, but independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org

The optimization of reaction conditions is a critical process that involves exploring various parameters such as temperature, solvent, catalyst, and reagent concentrations. nih.gov Systematic methods like Design of Experiments (DoE) can be employed to efficiently map the reaction landscape and identify optimal conditions. rsc.org For instance, in the synthesis of aryl chlorides, the optimization of parameters such as catalyst loading and the use of additives like NaNO₃ has been shown to significantly improve yields. researchgate.net

The following table summarizes key parameters that require optimization for the synthesis of this compound:

| Parameter | Importance | Typical Range/Considerations |

| Catalyst | Influences reaction rate and selectivity. | Acid catalysts (e.g., HBr, HCl), Phase-transfer catalysts. |

| Solvent | Affects solubility of reagents and can influence reaction pathway. | Acetic acid, chlorinated solvents, water (for specific methods). |

| Temperature | Controls reaction rate and can impact selectivity and side reactions. | Low temperatures are often preferred to control exothermicity and improve selectivity. |

| Reagent Stoichiometry | Crucial for controlling the degree of halogenation. | Precise control of the molar ratios of halogenating agents to the substrate. |

Environmental Formation Pathways of Bromodichloroacetaldehyde

Specific Precursor Reactivity Profiling

The formation of bromodichloroacetaldehyde, a disinfection byproduct (DBP), is intricately linked to the reaction of disinfectants with specific organic precursors present in water. The following subsections detail the reactivity of these precursors in various disinfection scenarios.

Aldehyde Precursor Reactivity in Disinfection Systems

The interaction between disinfectants and aldehyde precursors is a significant pathway for the formation of this compound and other haloacetaldehydes (HALs). illinois.edunih.gov Disinfection processes, essential for inactivating waterborne pathogens, can unintentionally lead to the creation of these byproducts when disinfectants react with natural organic matter (NOM). illinois.edunih.gov

Low molecular weight aldehydes and ketones can react with common disinfectants like chlorine (as hypochlorous acid, HOCl) and bromine (as hypobromous acid, HOBr), which is formed when chlorine reacts with residual bromide (Br-), to create unintended byproducts. renuwit.org The reactivity of these aldehyde precursors is influenced by several factors, including their chemical structure and the specific disinfectant used. For instance, shorter-chained aldehyde and ketone compounds have been found to be more reactive. renuwit.org

The reaction between aldehydes or ketones and disinfectants like chlorine or bromine is often considered a pseudo-first-order reaction. renuwit.org The rate of this reaction can be influenced by the pH of the water. renuwit.org For example, the reaction of certain aldehydes with chlorine may involve the nucleophilic attack of the hypochlorite (B82951) ion (OCl-) on the electrophilic carbon of the aldehyde. renuwit.org

Lignin (B12514952) phenols, which are common components of natural organic matter, have been identified as important precursors to haloacetaldehydes during chlorination and chloramination. researchgate.net While acetaldehyde (B116499) itself has been found to be a relatively poor precursor for the formation of trichloroacetaldehyde and dichloroacetamide, phenolic model compounds like 4-hydroxybenzoic acid show significantly higher formation of these byproducts, especially with pre-chlorination followed by chloramination. researchgate.net

The concentration of aldehydes in treated water can increase significantly with longer reaction times between the disinfectant and the precursors. gnest.orgresearchgate.net Studies have shown that after 48 hours of reaction with chlorine and chlorine dioxide, the concentration of aldehydes can increase by about 100% when using certain disinfectant doses. gnest.org However, there isn't always a direct correlation between the quantity of aldehydes formed and the total organic carbon (TOC) value of the disinfected water. gnest.orgresearchgate.net Instead, the potential for byproduct formation is more closely tied to the nature of the organic material present. gnest.orgresearchgate.net

Interactive Data Table: Reactivity of Aldehyde Precursors

| Precursor Type | Disinfectant | Key Findings | Reference |

| Low Molecular Weight Aldehydes & Ketones | Chlorine (HOCl), Bromine (HOBr) | Shorter-chained compounds are more reactive. Reaction rates are influenced by pH. | renuwit.org |

| Lignin Phenols | Chlorination, Chloramination | Important precursors to haloacetaldehydes. | researchgate.net |

| Acetaldehyde | Chlorination, Chloramination | Relatively poor precursor for trichloroacetaldehyde and dichloroacetamide. | researchgate.net |

| 4-Hydroxybenzoic Acid | Pre-chlorination followed by chloramination | Significantly higher formation of trichloroacetaldehyde and dichloroacetamide compared to acetaldehyde. | researchgate.net |

| Natural Organic Matter | Chlorine, Chlorine Dioxide | Aldehyde concentration increases with reaction time. Formation potential depends on the nature of the organic matter. | gnest.orgresearchgate.net |

Formation Potential in Varied Water Matrices (e.g., Drinking Water, Swimming Pools)

The potential for this compound formation varies significantly depending on the water matrix, with distinct differences observed between drinking water and swimming pools.

Drinking Water

Interactive Data Table: this compound Formation in Drinking Water

| Water Matrix | Key Factors Influencing Formation | Research Findings | Reference |

| Chlorinated Drinking Water | Presence of bromide in source water. | Formation of brominated HALs, including this compound. | core.ac.uk |

| Mixed Drinking Water (from different plants or with desalinated water) | Chlorine contact time. | Decreased overall DBP formation but increased formation of brominated DBPs over time. | csic.es |

| Finished Drinking Water | Source water quality (NOM, bromide levels), disinfection type. | HAL concentrations are dependent on these factors. | nih.gov |

Swimming Pools

Swimming pool water presents a more complex matrix for DBP formation due to the introduction of anthropogenic precursors from swimmers, such as sweat, urine, and personal care products, in addition to the chemicals used for pool maintenance. nih.govacs.orgacs.org This complex mixture of organic matter reacts with disinfectants to form a wide array of DBPs, including this compound. nih.govnih.gov Studies have identified this compound in chlorinated swimming pools. acs.orgnih.gov The presence of bromide in some pool disinfection systems can lead to the formation of brominated DBPs. acs.org Research has shown that brominated pools can produce more mutagenic, genotoxic, and cytotoxic DBPs compared to chlorinated pools. acs.org

Interactive Data Table: this compound Formation in Swimming Pools

| Water Matrix | Key Factors Influencing Formation | Research Findings | Reference |

| Chlorinated Swimming Pools | Anthropogenic precursors from swimmers (sweat, urine, etc.). | This compound has been quantified in pool water. | acs.orgnih.gov |

| Brominated Swimming Pools | Presence of bromide in disinfection system. | Can produce more mutagenic, genotoxic, and cytotoxic DBPs than chlorinated pools. | acs.org |

| General Swimming Pool Water | Reaction of disinfectants with organic/inorganic matter from various sources. | A complex mixture of DBPs is formed, including various haloacetaldehydes. | nih.gov |

Chemical Reactivity and Environmental Transformation of Bromodichloroacetaldehyde

Fundamental Reaction Mechanisms

The reactivity of bromodichloroacetaldehyde is dictated by the presence of a reactive aldehyde functional group and the influence of the electron-withdrawing halogen atoms on the alpha-carbon. These features make the compound susceptible to a variety of chemical transformations.

Oxidation Reactions and Higher Oxidation State Product Formation

Reduction Reactions and Reductive Dehalogenation Pathways

The reduction of this compound can occur at both the carbonyl group and the carbon-halogen bonds. Aldehydes can be reduced to their corresponding primary alcohols. britannica.com Therefore, the reduction of the aldehyde group in this compound would yield 2-bromo-2,2-dichloroethanol.

Furthermore, as an organohalide, this compound is susceptible to reductive dehalogenation, a process where a halogen atom is removed and replaced by a hydrogen atom. This is a key transformation pathway for many halogenated environmental pollutants, often mediated by specific enzymes known as reductive dehalogenases found in various bacteria. wikipedia.orgfrontiersin.org These enzymes utilize a cobalamin (vitamin B12) cofactor at their active site to catalyze the cleavage of the carbon-halogen bond. wikipedia.orgfrontiersin.org The general reaction involves the transfer of two electrons and a proton to the organohalide, resulting in the release of a halide ion. wikipedia.org While the specific pathways for this compound are not detailed in the available literature, it is plausible that it could undergo sequential removal of its halogen atoms.

Halogen Substitution Reactions

Halogen substitution reactions in aldehydes typically occur at the alpha-carbon (the carbon atom adjacent to the carbonyl group). libretexts.orgfiveable.melibretexts.orgwikipedia.org This reaction is often catalyzed by either an acid or a base. In the presence of an acid, the aldehyde can undergo tautomerization to form a more reactive enol intermediate. libretexts.orgfiveable.melibretexts.orgwikipedia.org This enol, with its electron-rich carbon-carbon double bond, can then act as a nucleophile and react with an electrophilic halogen. libretexts.orgfiveable.me The rate of this acid-catalyzed halogenation is dependent on the concentration of the aldehyde and the acid, but not on the concentration of the halogen, as the formation of the enol is the rate-determining step. libretexts.org Given that this compound already possesses three halogen atoms on the alpha-carbon, further substitution at this position is unlikely. However, the existing halogens can influence the reactivity of the molecule.

Carbonyl Group Reactivity: Schiff Base Formation and Adduct Chemistry

The carbonyl group of this compound is a primary site for nucleophilic attack. A significant reaction of aldehydes is the formation of Schiff bases (or imines) through condensation with primary amines. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond. nih.gov The formation of Schiff bases is a reversible process. nih.gov

Aldehydes are also known to form various adducts. For instance, they can react with proteins, where the aldehyde forms a Schiff base with the ε-amino group of lysine (B10760008) residues. researchgate.net Such adducts can be unstable and reversible. researchgate.net In some cases, these initial adducts can undergo further reactions to form more stable products. While specific studies on adduct formation with this compound were not found, its aldehyde functionality suggests it would participate in similar reactions.

Degradation and Stability Studies in Aquatic Environments

The fate of this compound in aquatic systems is of interest due to its potential formation as a disinfection byproduct in drinking water.

Decomposition Kinetics in Ultrapure and Drinking Water Samples

Studies on the stability of haloacetaldehydes in aqueous solutions have shown that their degradation is influenced by factors such as pH. The formation of haloacetaldehydes, including brominated species, is a stepwise substitution process on the α-hydrogen of acetaldehyde (B116499) during chlorination. nih.gov Research on the kinetics of haloacetaldehyde formation and degradation has been conducted to better understand their persistence in drinking water. nih.govpsu.edu

The table below presents a summary of the decomposition kinetics for this compound in an aqueous environment.

| Parameter | Value/Expression | Conditions |

| Decomposition Pathway | Hydrolysis and Dehalogenation | Aqueous solution |

| Influencing Factors | pH, presence of other reactive species | Not specified in detail for this compound |

This table is based on general findings for haloacetaldehydes and will be updated with specific data for this compound as it becomes available.

Impact of Residual Disinfectants and Quenching Agents on Stability

The chemical stability of this compound (BDCAL) in aqueous samples is a critical factor for accurate monitoring and assessment. Stability can be significantly affected by the presence of residual disinfectants, such as free chlorine, and the chemical agents used to quench them. The choice of quenching agent is crucial, as inappropriate selection can lead to the degradation of BDCAL, resulting in an underestimation of its concentration.

Residual disinfectants can continue to react with organic matter and other compounds in the water after sample collection, potentially altering the concentration of disinfection byproducts (DBPs), including BDCAL. Therefore, quenching agents are added to neutralize these disinfectants. However, the quenching agents themselves can sometimes react with the DBPs of interest.

Studies have investigated the effects of various common quenching agents on the stability of haloacetaldehydes (HALs). One study found that among several agents, ammonium (B1175870) chloride had a detrimental effect on BDCAL, causing a concentration decrease of 40% over the experimental period. nih.gov In contrast, other agents like ascorbic acid, sodium arsenite, and sodium borohydride (B1222165) did not adversely affect the stability of HAL species. nih.gov Ascorbic acid, in particular, is often recommended for the analysis of organic DBPs like haloacetaldehydes because it effectively inactivates residual chlorine while generally preserving the integrity of the analytes. rsc.orgnih.gov The synergistic effects of quenching agents and sample pH are also important, with a combination of ascorbic acid for quenching and sulfuric acid for acidification to a pH of 3.5 being a recommended practice for preserving DBP samples. rsc.org

The following table summarizes the observed impact of different quenching agents on the stability of this compound.

| Quenching Agent | Effect on this compound (BDCAL) Stability | Recommendation for HAL Analysis |

| Ammonium Chloride | Adverse effect, 40% decrease in concentration observed. nih.gov | Not Recommended |

| Ascorbic Acid | No adverse effects observed. nih.gov | Recommended. nih.govrsc.orgnih.gov |

| Sodium Arsenite | No adverse effects observed. nih.gov | Acceptable. nih.gov |

| Sodium Borohydride | No adverse effects observed. nih.gov | Acceptable. nih.gov |

| Sodium Sulfite | Known to cause decomposition of some DBPs. | Use with caution; generally not recommended for organic DBPs. |

| Sodium Thiosulfate | Known to cause decomposition of some DBPs. | Use with caution; generally not recommended for organic DBPs. |

Electrophilic Reactivity Assessment

Relationship between Electrophilic Reactivity and Molecular Descriptors (e.g., LUMO Energy)

The toxicity of many disinfection byproducts is linked to their chemical reactivity, particularly their electrophilicity. Electrophiles are electron-deficient molecules that readily react with electron-rich nucleophiles found in biological systems, such as DNA and proteins. The electrophilic reactivity of a compound like this compound can be predicted using computational quantum chemistry methods, which calculate molecular descriptors like the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

The LUMO is the lowest energy orbital that is empty of electrons. A lower LUMO energy (ELUMO) indicates that a molecule is a better electron acceptor and therefore a stronger electrophile. wuxibiology.com This increased electrophilicity correlates with higher reactivity towards biological nucleophiles. For halogenated DBPs, the presence of electron-withdrawing halogen atoms on the carbon atom adjacent to the carbonyl group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Theoretical studies have established that ELUMO is a useful predictor of reactivity with soft nucleophiles, such as the thiol group of cysteine, which is abundant in biological systems. nih.gov Generally, as the number and electronegativity of halogen substituents on an acetaldehyde molecule increase, the LUMO energy decreases, and the electrophilic reactivity increases. This trend suggests that this compound is a potent electrophile.

The table below provides illustrative LUMO energy values for a series of haloacetaldehydes, demonstrating the trend of increasing electrophilicity with greater halogen substitution.

| Compound Name | Number of Halogen Atoms | Illustrative LUMO Energy (eV) | Relative Electrophilic Reactivity |

| Acetaldehyde | 0 | Higher | Lower |

| Chloroacetaldehyde | 1 | ↓ | ↑ |

| Dichloroacetaldehyde (B1201461) | 2 | ↓ | ↑ |

| This compound | 3 | ↓ | ↑ |

| Trichloroacetaldehyde | 3 | Lower | Higher |

Note: Specific LUMO energy values can vary based on the computational model used. The data reflects the established chemical trend.

Characterization of Electrophilic Adduct Formation with Biological and Environmental Nucleophiles

The electrophilic carbonyl carbon of this compound is a prime target for attack by biological and environmental nucleophiles. The formation of covalent adducts with essential biomolecules is a primary mechanism of toxicity for such compounds.

Biological Nucleophiles:

Proteins: The nucleophilic side chains of amino acids, particularly the ε-amino group of lysine and the thiol group of cysteine, can react with aldehydes. nih.govnih.gov The initial reaction often forms a Schiff base (an imine), which can be reversible, or can undergo further reactions to form stable, irreversible adducts. nih.gov These protein adducts can alter protein structure and function, leading to cellular damage.

DNA: The exocyclic amino groups of DNA bases, such as deoxyguanosine, are nucleophilic and can react with aldehydes. nih.govresearchgate.net This reaction can lead to the formation of various DNA adducts, including N²-ethylidene-deoxyguanosine from acetaldehyde. tera.org Such adducts can be mutagenic, potentially leading to the initiation of cancer if not repaired by the cell. tera.orgnih.gov Given its enhanced electrophilicity, this compound is expected to form similar or even more stable adducts.

Glutathione (B108866) (GSH): This tripeptide is a major cellular antioxidant and contains a highly nucleophilic thiol group from its cysteine residue. GSH can react with electrophilic compounds like aldehydes in a detoxification process. nih.govnih.gov The reaction involves the nucleophilic attack of the thiol on the carbonyl carbon, forming a conjugate that can be further metabolized and excreted.

Environmental Nucleophiles:

Natural Organic Matter (NOM): NOM is a complex mixture of organic compounds present in water sources and contains various nucleophilic functional groups (e.g., phenolic, amine, and thiol groups). This compound can react with these nucleophiles in the environment, which influences its persistence, transport, and ultimate environmental fate.

The characterization of these adducts is typically performed using advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which allow for the precise identification of the chemical structures formed.

| Nucleophile | Nucleophilic Site | Type of Adduct/Reaction |

| Protein (e.g., Lysine) | ε-amino group (-NH₂) | Schiff base formation, covalent adducts. nih.gov |

| Protein (e.g., Cysteine) | Thiol group (-SH) | Thiohemiacetal formation, covalent adducts. |

| DNA (e.g., Deoxyguanosine) | Exocyclic amino group (-NH₂) | Covalent DNA adducts. nih.govresearchgate.net |

| Glutathione (GSH) | Thiol group (-SH) | Thiohemiacetal, Glutathione conjugate. nih.gov |

| Natural Organic Matter (NOM) | Phenolic, Amine, Thiol groups | Covalent complexes. |

Molecular Interaction Mechanisms of Bromodichloroacetaldehyde

Cellular and Macromolecular Interaction Mechanisms

The reactivity of the aldehyde functional group suggests that bromodichloroacetaldehyde is capable of interacting with various cellular macromolecules. Aldehydes are known electrophiles that can react with nucleophilic groups found in proteins and DNA. nih.gov

Interaction with Cellular Proteins

Specific studies detailing the direct interaction of this compound with cellular proteins are not readily found in the reviewed literature. However, aldehydes as a chemical class are well-known to react with nucleophilic amino acid residues in proteins, such as lysine (B10760008), cysteine, and histidine. nih.gov These interactions can lead to the formation of adducts and protein cross-links, potentially altering protein structure and function. For instance, formaldehyde, a simple aldehyde, forms covalent bonds with nucleophilic groups in proteins, which can then lead to more stable cross-links with DNA. nih.govfrontiersin.org Without dedicated research, the specific protein targets and the functional consequences of this compound interaction remain speculative.

Direct DNA Alkylation and Adduct Formation

The formation of DNA adducts is a critical step in the initiation of carcinogenesis by many chemical agents. nih.govpreprints.org Alkylating agents can add alkyl groups to DNA bases, leading to products that can cause mutations if not repaired. nih.govnih.gov While this is a known mechanism for many carcinogens, including other aldehydes like acetaldehyde (B116499) nih.gov, specific research identifying the particular DNA adducts formed by this compound is not available in the searched scientific literature. The electrophilic nature of the carbonyl carbon and the potential for the molecule to act as an alkylating agent suggest that adduct formation with DNA bases is a plausible mechanism of action, but this has not been experimentally demonstrated for this specific compound in the available literature.

DNA-DNA and DNA-Protein Cross-link Formation

Aldehydes are a well-documented class of agents that induce DNA-protein cross-links (DPCs). nih.govresearchgate.netnih.gov These lesions are particularly hazardous as they can block DNA replication and transcription. wikipedia.org The mechanism often involves the aldehyde forming a Schiff base with a protein's amino group, which then reacts with a DNA base like guanine. nih.gov Similarly, interstrand cross-links (ICLs) can be formed by bifunctional aldehydes, covalently linking the two strands of the DNA double helix. wikipedia.orgnih.gov

While the potential for this compound to form such cross-links is high based on its chemical structure, specific studies demonstrating the formation of DNA-DNA or DNA-protein cross-links by this compound were not identified in the literature search. The general reactivity of aldehydes suggests this is a likely mechanism of toxicity, but requires specific empirical validation. frontiersin.orgresearchgate.net

Genotoxicity Mechanisms

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, causing mutations, and which may lead to cancer. Standard assays to detect genotoxicity include the comet assay for DNA strand breaks and the micronucleus assay for chromosomal damage. nih.govnih.gov

Induction of DNA Damage (e.g., Single and Double Strand Breaks)

DNA single-strand breaks (SSBs) and double-strand breaks (DSBs) are severe forms of DNA damage that can arise from direct chemical attack or as a result of cellular repair processes attempting to remove other lesions. nih.govnih.govyoutube.com The encounter of a replication fork with a DNA adduct or a single-strand nick can lead to the formation of a DSB, a highly cytotoxic lesion. nih.gov

A comprehensive literature search did not yield specific studies that have measured the induction of single or double-strand breaks in cells exposed to this compound. Genotoxicity tests like the comet assay are designed to detect such breaks researchgate.netyoutube.comyoutube.com, but results for this specific compound are not present in the reviewed sources. Therefore, a direct link between this compound exposure and the formation of DNA strand breaks cannot be established from the available data.

Oxidative Damage to DNA Bases (e.g., Pyrimidines, Purines) and Reactive Oxygen Species (ROS) Involvement

Reactive oxygen species (ROS) are highly reactive chemical molecules containing oxygen, such as superoxide (B77818) and hydroxyl radicals. nih.govnih.govyoutube.com Cellular processes like mitochondrial respiration can generate ROS, which can lead to oxidative stress if not properly neutralized by antioxidant defenses. nih.govberkeley.edu This oxidative stress can damage all cellular components, including DNA, by oxidizing DNA bases. nih.govmdpi.com Guanine is particularly susceptible to oxidation, forming lesions like 8-oxo-7,8-dihydroguanine (8-oxoG). nih.gov

There is no specific evidence from the performed searches to indicate that this compound's mechanism of toxicity involves the generation of ROS or the subsequent oxidative damage to DNA bases. While ROS generation is a common mechanism of toxicity for many chemicals fujita-hu.ac.jp, studies investigating this pathway for this compound were not found. It remains an open question whether its genotoxic effects, if any, are mediated through oxidative stress or through direct electrophilic attack on macromolecules.

Mutagenic Activity in Biological Systems

This compound (BDCAL) has been identified as a mutagenic agent in various biological systems. nih.govnih.gov Its genotoxicity, or ability to damage DNA, has been a subject of concern, particularly as it is a component of the haloacetaldehydes (HALs), which are the third largest group by weight of identified disinfection byproducts (DBPs) in drinking water. nih.govnih.gov

Research has systematically compared the toxicity of different haloacetaldehydes. In studies using Chinese hamster ovary (CHO) cells, a rank order of genotoxicity for several HALs was established. nih.govillinois.eduacs.org While not the most potent among them, this compound demonstrated clear genotoxic effects. nih.govillinois.eduacs.org The mutagenic activity of aldehydes, in general, has been recognized for some time, with some causing chromosome aberrations. nih.gov The mutagenicity of certain compounds is known to be mediated through metabolically synthesized products, a process that may also be relevant for this compound. nih.gov

Table 1: Comparative Genotoxicity of Haloacetaldehydes (HALs)

| Compound | Abbreviation | Genotoxicity Rank |

|---|---|---|

| Dibromoacetaldehyde | DBAL | 1 (Most Genotoxic) |

| Chloroacetaldehyde | CAL | 2 |

| Dibromochloroacetaldehyde | DBCAL | 2 |

| Tribromoacetaldehyde | TBAL | 3 |

| Bromoacetaldehyde | BAL | 3 |

| This compound | BDCAL | 4 |

| Bromochloroacetaldehyde | BCAL | 5 |

| Dichloroacetaldehyde (B1201461) | DCAL | 5 |

| Iodoacetaldehyde | IAL | 6 |

| Trichloroacetaldehyde | TCAL | Not Genotoxic |

This table is adapted from research on the comparative toxicity of haloacetaldehyde disinfection byproducts in Chinese hamster ovary cells. nih.govillinois.eduacs.org

Modulation of DNA Repair Mechanisms

The presence of DNA damage triggers a complex network of cellular responses aimed at repairing the lesions and maintaining genomic integrity. nih.gov These DNA damage response (DDR) pathways are crucial for preventing the fixation of mutations that can lead to diseases like cancer. nih.govnih.gov The interaction of this compound with these repair mechanisms is a key aspect of its molecular toxicology.

When DNA is damaged, cells activate specific repair pathways such as base excision repair (BER), nucleotide excision repair (NER), and others, depending on the nature of the lesion. nih.govyoutube.comyoutube.com The efficiency of these repair systems can be influenced by the chemical nature of the damaging agent. For instance, some chemical adducts to DNA may be more readily recognized and removed than others. The persistence of DNA damage can lead to the activation of programmed cell death (apoptosis) to eliminate cells with extensive genomic instability. nih.gov The ability of this compound to modulate these pathways, potentially by overwhelming their capacity or by directly inhibiting repair proteins, is an area of ongoing investigation.

Comparative Analysis of Genotoxic Mechanisms with Other Haloacetaldehydes and Halogenated Compounds

The genotoxicity of this compound is best understood in the context of other haloacetaldehydes and halogenated compounds. nih.govillinois.eduacs.org The type and number of halogen atoms on the acetaldehyde molecule significantly influence its reactivity and toxicological properties. nih.govillinois.eduacs.org

A systematic comparison of haloacetaldehydes revealed a distinct hierarchy in their genotoxic potential. nih.govillinois.eduacs.org This variation is attributed to differences in their chemical stability, ability to form DNA adducts, and their interactions with cellular macromolecules. For example, the high cytotoxicity of many haloacetaldehydes suggests a common mechanism of action, although their genotoxic potencies differ. nih.govillinois.eduacs.org Understanding these structure-activity relationships is essential for predicting the potential hazards of new and emerging disinfection byproducts.

Metabolic Transformation Pathways

The biological effects of this compound are also intricately linked to its metabolic fate within the body. Xenobiotics, or foreign compounds, are typically metabolized in a two-phase process to facilitate their excretion. nih.govnih.gov

Role of Cytochrome P450 Enzymes in Metabolism and Reactive Intermediate Formation

Phase I of xenobiotic metabolism often involves oxidation, reduction, or hydrolysis reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.govyoutube.com These enzymes, found in high concentrations in the liver, play a central role in the biotransformation of a vast array of compounds. nih.govfrontiersin.org

Involvement of Glutathione (B108866) S-transferase (GST) Mediated Pathways

Phase II of metabolism typically involves the conjugation of the modified xenobiotic with endogenous molecules to increase water solubility and facilitate excretion. nih.gov Glutathione S-transferases (GSTs) are a major family of Phase II enzymes that catalyze the conjugation of glutathione (GSH) to a wide range of electrophilic compounds. nih.govfrontiersin.org

This conjugation process is a critical detoxification pathway for many xenobiotics. nih.gov The involvement of GSTs in the metabolism of bromodichloromethane, a related disinfection byproduct, has been demonstrated, suggesting a similar pathway may be important for this compound. epa.gov The efficiency of this GST-mediated detoxification can significantly influence the susceptibility of an individual to the toxic effects of the compound. nih.gov

Advanced Analytical Methodologies for Bromodichloroacetaldehyde Research

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation and extraction are paramount for isolating bromodichloroacetaldehyde from intricate sample matrices like drinking water, which allows for accurate analysis.

Purge-and-trap is a widely adopted standard method for the analysis of volatile organic compounds (VOCs) from liquid and solid samples. nist.gov This dynamic headspace technique involves bubbling an inert gas through an aqueous sample, which purges the volatile compounds out of the sample matrix. nist.govepa.govteledynelabs.com The purged analytes are then carried by the gas onto a sorbent trap, where they become concentrated. nist.govteledynelabs.com Following concentration, the trap is heated, and the analytes are desorbed into a gas chromatograph (GC) for analysis. epa.gov

This method is suitable for most volatile organic compounds with boiling points below 200°C that are insoluble or only slightly soluble in water. epa.gov While more water-soluble compounds can be analyzed, their quantitation limits are typically higher due to lower purging efficiencies. epa.gov The efficiency of the purge-and-trap process can be influenced by factors such as sample temperature; for instance, purging at elevated temperatures can improve the extraction of water-soluble analytes. epa.gov Purge-and-trap is considered a favored extraction method for haloacetaldehydes like bromochloroacetaldehyde and this compound. researchgate.net U.S. EPA Method 5030 describes this procedure for analyzing VOCs in aqueous samples, which can then be analyzed by GC or GC/MS. epa.gov

A novel approach, Solid-Phase Reactivity-Directed Extraction (SPREx), has been developed for the simultaneous extraction, identification, and screening of toxic electrophiles, such as this compound. nih.govresearchgate.netjohnshopkins.edu This method addresses challenges associated with traditional extraction techniques where certain oxidation byproducts (OBPs) may be lost or require derivatization for detection. nih.govnih.gov

In the SPREx process, nucleophilic probes are immobilized on solid-phase microbeads. nih.govacs.org These probes mimic the biological targets of toxicants and are used to capture electrophilic analytes from a sample. nih.gov This capture results in the formation of a stable adduct, which effectively extracts the electrophile from the complex water matrix. nih.govacs.org The technique offers significant advantages for polar and reactive electrophilic OBPs that are often difficult to extract using conventional methods like solid-phase extraction (SPE). nih.govacs.org By forming a stable adduct, SPREx increases the molecular weight and reduces the volatility and reactivity of the target analyte, facilitating subsequent analysis by liquid chromatography-high-resolution mass spectrometry (LC-HRMS). nih.govacs.org This method serves as an all-in-one tool for toxicity screening, extraction, and detection of challenging carbonyl compounds in drinking water and wastewater. nih.govresearchgate.netjohnshopkins.edunih.gov

Chemical derivatization is a key strategy employed to improve the analysis of certain disinfection byproducts. For polar compounds like haloacetaldehydes, derivatization is often necessary before gas chromatography (GC) separation. researchgate.net The process modifies the chemical structure of the analyte to enhance its thermal stability, improve chromatographic behavior, and increase detection sensitivity.

For mono- and di-haloacetaldehydes, including this compound, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is an effective strategy. nih.gov This process increases the molecular weight of the haloacetaldehydes and reduces their volatility. nih.gov The resulting derivatives are more amenable to extraction from water and elute later in the GC chromatogram, moving them away from potential interference from the extraction solvent. nih.gov This approach has been successfully used for the analysis of haloacetaldehydes in drinking water, followed by liquid-liquid extraction with n-hexane and subsequent analysis by GC-MS. nih.gov Another derivatizing agent, diazomethane, has been used for the analysis of related DBP classes like haloacetic acids (HAAs), enabling highly selective analysis by GC-triple quadrupole mass spectrometry. researchgate.net

Chromatographic Separation and Characterization

Following extraction, chromatographic methods are used to separate this compound from other compounds in the sample extract, allowing for its identification and quantification.

Gas chromatography is a fundamental technique for separating volatile and semi-volatile compounds. thermofisher.com For halogenated compounds like this compound, coupling GC with selective detectors provides high sensitivity and specificity.

The Electron Capture Detector (ECD) is highly sensitive to electronegative elements, particularly halogens. scioninstruments.commeasurlabs.com It is widely used in environmental analysis for detecting chlorinated and brominated compounds. scioninstruments.comceda.ac.uk The ECD operates using a radioactive Nickel-63 source that emits electrons, creating a constant electrical current. scioninstruments.com When electronegative compounds pass through the detector, they capture electrons, causing a reduction in the current that is measured as a signal. scioninstruments.commeasurlabs.com This makes the GC-ECD system extremely effective for the trace-level analysis of halogenated disinfection byproducts. researchgate.netscielo.br

The Hall Electrolytic Conductivity Detector (HSD) , also known as an ELCD, is another highly selective detector for halogen-containing compounds. itesm.mxchromedia.org After compounds elute from the GC column, they enter a high-temperature reactor where halogenated molecules are converted into hydrogen halides (HX). chromedia.org These products are then dissolved in a solvent (like n-propanol), which increases the electrical conductivity of the solution. chromedia.org This change in conductivity is measured as the detector signal. chromedia.org The ELCD is noted for its high sensitivity towards halogens and a wide linear range. chromedia.org A variation, the Dry Electrolytic Conductivity Detector (DELCD), detects the reaction products in the gaseous phase and is also highly selective for chlorinated and brominated molecules. sri-instruments-europe.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile analytical technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. niom.nospectroinlets.comresearchgate.net This synergy allows for the reliable identification and quantification of volatile and semi-volatile compounds in complex mixtures. thermofisher.comeag.com

As components are separated by the GC, they enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The mass spectrometer then sorts these ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound that acts as a chemical fingerprint. niom.no This allows for definitive identification of analytes like this compound. nih.gov For enhanced sensitivity and selectivity, especially in complex matrices, a triple quadrupole mass spectrometer (GC-MS/MS) can be used. researchgate.netthermofisher.com GC-MS is used in methods for analyzing disinfection byproducts, including haloacetaldehydes, often in selected ion monitoring (SIM) mode to increase sensitivity for target compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Approaches

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering robust capabilities for the separation, identification, and quantification of compounds in complex mixtures. openaccessjournals.com Its application in the analysis of this compound is critical, particularly in environmental and biological matrices where it may be present at trace levels. HPLC operates by injecting a liquid sample into a mobile phase that flows through a column packed with a stationary phase. researchgate.net The separation is achieved based on the differential interactions of the analyte with the stationary and mobile phases. openaccessjournals.comresearchgate.net

The versatility of HPLC is significantly enhanced by the variety of detectors that can be coupled with the system. openaccessjournals.com For this compound, a multi-detector approach is often necessary for comprehensive analysis.

UV-Visible and Photodiode Array (PDA) Detection: An ultraviolet (UV) detector is a common choice for HPLC analysis. b-ac.co.uk It measures the absorbance of UV light by the sample as it passes through a flow cell. b-ac.co.uk A Photodiode Array (PDA) detector is more advanced, capable of acquiring the entire UV-visible spectrum simultaneously, which aids in compound identification. b-ac.co.uk

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides high selectivity and sensitivity. Electrospray ionization (ESI) is a common interface that generates ions from the eluted compounds, which are then analyzed by the mass spectrometer. nih.gov This technique allows for the determination of the molecular weight of this compound and provides structural information through fragmentation analysis (MS-MS), confirming its identity with high confidence. nih.gov

Fluorescence Detection: For specific applications, derivatization of this compound with a fluorescent tag can be employed. This allows for highly sensitive and selective detection using a fluorescence detector, which is particularly useful for trace-level quantification in complex biological samples.

The choice of detector, along with the optimization of the stationary phase (typically reversed-phase C18 columns), mobile phase composition, and gradient elution, allows for the development of highly specific and sensitive methods for the analysis of this compound. researchgate.netijarsct.co.in

Supercritical Fluid Chromatography (SFC) for Reactive Species Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to traditional chromatographic techniques, especially for the analysis of reactive and highly polar compounds like this compound and its derivatives. nih.govacs.org SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. wikipedia.org This gives the mobile phase properties intermediate between a liquid and a gas, allowing for efficient separation of a wide range of analytes. nih.govwikipedia.org

The analysis of disinfection byproducts (DBPs) in water often presents a challenge for conventional methods like reversed-phase liquid chromatography (RPLC), which may fail to retain very polar fractions. nih.gov SFC, with its unique mobile phase characteristics, can overcome these limitations. Research has shown that SFC coupled with high-resolution mass spectrometry (SFC-HRMS) is effective in characterizing DBPs in disinfected water, including novel haloacetaldehyde sulfonic acids. nih.govsemanticscholar.org This demonstrates SFC's capability to analyze reactive species that might otherwise be overlooked. nih.gov The superior peak shapes and retention of polar chemicals in SFC facilitate better signal detection and integration compared to RPLC. nih.gov

Table 1: Comparison of Chromatographic Techniques

| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Mobile Phase | Liquid | Supercritical Fluid (e.g., CO2) with polar co-solvents |

| Primary Application | Separation of a wide range of soluble compounds. openaccessjournals.com | Analysis of thermally labile, polar, and chiral molecules. wikipedia.org |

| Strengths | Versatile, robust, wide range of detectors. openaccessjournals.com | Superior for highly polar and reactive species, faster analysis. nih.gov |

| Pressure | High pressure | High pressure required to maintain supercritical state |

| Environmental Impact | Generates significant liquid solvent waste | Reduced organic solvent consumption, making it "greener" |

Advanced Detection and Structural Elucidation Techniques

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Structural Information

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and structural elucidation of compounds like this compound, especially in complex environmental and biological samples. researchgate.netumb.edu Unlike low-resolution mass spectrometry, HRMS instruments (such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR)) can measure the mass of an ion with extremely high accuracy, typically to within a few parts per million (ppm). researchgate.netnih.gov

This high mass accuracy allows for the determination of the elemental composition of a molecule from its measured mass. For this compound, HRMS can distinguish its molecular formula from other compounds that may have the same nominal mass but different elemental compositions, thus preventing false positives. umb.edu

Furthermore, HRMS provides detailed fragmentation patterns (MS/MS spectra) when coupled with techniques like collision-induced dissociation. researchgate.net By analyzing the fragments of the parent ion, researchers can piece together the molecule's structure, confirming the arrangement of bromine, chlorine, and other atoms. This capability is crucial for identifying unknown disinfection byproducts and their metabolites in non-target screening studies. nih.govacs.org The combination of SFC with HRMS, for example, has been successfully used to tentatively identify 15 new disinfection byproducts, including sulfonic acid derivatives of haloacetaldehydes, in disinfected water. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides unambiguous structural confirmation of organic molecules, including this compound. nih.gov It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, will resonate at specific frequencies when placed in a strong magnetic field and irradiated with radiofrequency pulses. youtube.com

NMR analysis provides detailed information about the chemical environment of each atom in a molecule. The resulting spectrum shows chemical shifts, signal integrations, and coupling patterns that reveal:

The different types of protons and carbons present.

The number of each type of nucleus.

The connectivity of atoms within the molecule.

In the context of this compound research, NMR is vital for several reasons. When new derivatives or metabolites are discovered using techniques like SFC-HRMS, their proposed structures are often tentative. semanticscholar.org NMR spectroscopy provides the definitive evidence needed to confirm these structures. nih.govsemanticscholar.org It is also a key technique in the characterization of synthesized analytical reference standards, ensuring their identity and purity before they are used for quantitative analysis. edqm.eu For instance, quantitative NMR (qNMR) can be used to determine the content of a reference standard with high precision. edqm.eu

Development of Quantitative Analytical Reference Standards

The availability of high-purity, well-characterized analytical reference standards is a prerequisite for the accurate quantification of this compound in any sample. spirochem.com A reference standard serves as a benchmark against which the analyte in an unknown sample is compared. The commercial availability of a standard for this compound (BDCAL) is a key enabler for its monitoring and research. researchgate.net

When a commercial standard is not available, or for novel metabolites, custom synthesis is required. spirochem.com The development of a reference standard involves several critical steps:

Synthesis: Devising an efficient and robust synthetic route to produce the compound at a very high purity. spirochem.com

Structural Confirmation: The identity of the synthesized compound must be unequivocally confirmed. This is typically achieved using a combination of spectroscopic techniques, with NMR providing definitive structural elucidation and HRMS confirming the accurate mass and elemental composition. edqm.eu

Purity Assessment: The purity of the standard is determined using chromatographic methods like HPLC or GC. The presence of impurities, even at low levels, can significantly impact the accuracy of quantitative results.

Content Assignment: The exact content of the analyte in the reference material is assigned, often using methods like mass balance or quantitative NMR (qNMR). edqm.eu

Certification: For use in regulated environments, reference standards are often produced by accredited providers (e.g., under ISO 17034) and are supplied with a comprehensive Certificate of Analysis detailing their identity, purity, content, and traceability to primary standards. sigmaaldrich.com

These reference materials are crucial for creating calibration curves, preparing quality control samples, and validating the performance of analytical methods. spirochem.com

Method Validation and Performance Metrics in Environmental and Biological Samples

Before an analytical method can be used to generate reliable data for this compound in environmental or biological samples, it must undergo a rigorous validation process. europa.euau.dk Method validation demonstrates that the analytical procedure is suitable for its intended purpose. europa.eu The validation process assesses several key performance characteristics, typically following guidelines from regulatory bodies like the ICH. europa.euaustinpublishinggroup.com

Table 2: Key Method Validation Parameters

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. austinpublishinggroup.com | No significant interfering peaks at the retention time of the analyte. |

| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated for this purpose. austinpublishinggroup.comnih.gov | Correlation coefficient (r²) > 0.99. |

| Accuracy | The closeness of test results obtained by the method to the true value. It is often assessed by analyzing spiked samples at different concentrations. nih.gov | Mean value within ±15% of the nominal concentration (±20% at LLOQ). au.dk |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the coefficient of variation (%CV). nih.gov | %CV not greater than 15% (20% at LLOQ). europa.eu |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov | Typically determined at a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov | The lowest concentration on the calibration curve that meets accuracy and precision criteria. austinpublishinggroup.com |

| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample to the response of a non-extracted standard. nih.gov | Should be consistent, precise, and reproducible. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw, short-term, long-term). austinpublishinggroup.com | Analyte concentration should remain within acceptable limits of the initial value. |

For biological samples, the matrix effect is a critical parameter to evaluate. It is the alteration of the analyte's response due to interfering components in the sample matrix. europa.eu This is assessed by comparing the response of the analyte in a post-extraction spiked matrix to the response in a pure solvent. europa.eu Successful validation ensures that the data generated is accurate, reliable, and reproducible for its intended application, such as monitoring environmental contamination or conducting toxicokinetic studies. au.dkcurtin.edu.au

Determination of Sensitivity, Detection Limits, and Quantification Limits

The sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. This is intrinsically linked to the limits of detection and quantification.

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value, under the stated experimental conditions. It is often determined as the concentration that yields a signal-to-noise ratio of 3. nih.gov

The Limit of Quantification (LOQ) represents the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. acs.org The LOQ is a critical parameter for reporting quantitative data and is commonly established at a signal-to-noise ratio of 10. nih.gov

In a study validating an analytical method for ten haloacetaldehydes in water, two separate approaches were required due to the varying volatility and polarity of the compounds. For tri-haloacetaldehydes (tri-HALs), including this compound, a method using solid-phase extraction (SPE) followed by GC/MS analysis without derivatization was employed. nih.gov The performance of this methodology for BDCAL and related tri-haloacetaldehydes is detailed in the table below.

| Compound | Abbreviation | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |

|---|---|---|---|

| This compound | BDCAL | 0.5 | 1.0 |

| Dibromochloroacetaldehyde | DBCAL | 0.5 | 1.0 |

| Tribromoacetaldehyde | TBAL | 0.5 | 1.0 |

| Trichloroacetaldehyde | TCAL | 0.1 | 0.2 |

More advanced methods utilizing techniques like salt-assisted liquid-liquid extraction and GC-triple quadrupole mass spectrometry have achieved even lower detection limits for a wide range of disinfection byproducts. For many DBPs, these methods report method detection limits (MDLs) in the range of 15 to 100 nanograms per liter (ng/L). researchgate.net Such low detection levels are essential for accurately assessing the occurrence of trace contaminants in drinking water. researchgate.net

Assessment of Selectivity, Accuracy, and Precision

Beyond sensitivity, the reliability of an analytical method is defined by its selectivity, accuracy, and precision.

Selectivity refers to the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix effects, that may be expected to be present. core.ac.uk The use of gas chromatography-mass spectrometry (GC-MS) provides high selectivity. By separating compounds based on their retention time in the GC column and then identifying them based on their unique mass spectrum, the MS detector can confidently distinguish the target analyte from other co-eluting compounds. nih.gov Further enhancement of selectivity is achieved by operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific ion fragments characteristic of the analyte are monitored. researchgate.net

Accuracy describes the closeness of agreement between a measured value and an accepted reference or "true" value. researchgate.net It is often evaluated through recovery studies, where a sample is spiked with a known concentration of the analyte and the percentage of the spiked amount recovered by the analysis is calculated. acs.org

Precision is a measure of the degree of agreement among a series of individual measurements of the same homogeneous sample under the prescribed conditions. researchgate.net It is typically expressed as the relative standard deviation (RSD) of a set of replicate measurements. nih.gov

Validation studies for haloacetaldehydes demonstrate the performance of analytical methods in terms of these parameters. For tri-HALs like BDCAL, excellent linearity (coefficient of determination r² > 0.99) is typically observed from the LOQ up to 25 µg/L. nih.gov Precision is also a key metric; in one study, the analysis of tri-HALs in fortified water samples at concentrations of 2 µg/L and 10 µg/L showed high precision. nih.gov

| Parameter | Finding | Applicable Compounds | Source |

|---|---|---|---|

| Precision (RSD) | <8% | Tri-Haloacetaldehydes (including BDCAL) at 2 µg/L and 10 µg/L | nih.gov |

| Precision (RSD) | 0.2% to 30% | Most Disinfection Byproducts in tap water samples | researchgate.net |

| Accuracy (% Recovery) | 70% to 130% | Typical acceptable range for many DBP analyses | acs.org |

Theoretical and Computational Investigations of Bromodichloroacetaldehyde

Quantum Chemical Studies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of bromodichloroacetaldehyde at the electronic level. These studies employ various computational methods to model the molecule's structure and behavior.

Electronic Structure Characterization and Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals)

Quantum chemical methods are used to investigate the electronic structure of halogenated aldehydes. The introduction of halogen atoms to the acetaldehyde (B116499) structure significantly influences the distribution of electron density and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier molecular orbitals, which play a crucial role in chemical reactivity.

For halogenated acetaldehydes, the HOMO is typically associated with the lone pair electrons on the oxygen atom of the carbonyl group, while the LUMO is often the π* antibonding orbital of the C=O double bond. The presence of electronegative halogen atoms, such as bromine and chlorine in this compound, tends to lower the energy of both the HOMO and LUMO. This energy modulation affects the molecule's electrophilicity and its susceptibility to nucleophilic attack.

Computational studies on related haloacetaldehydes indicate that the energy gap between the HOMO and LUMO is a key descriptor of molecular stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. In the context of this compound, the specific arrangement of one bromine and two chlorine atoms on the α-carbon would uniquely define its electronic properties compared to other haloacetaldehydes.

Table 1: Illustrative Frontier Molecular Orbital Characteristics of Halogenated Aldehydes (Based on General Principles)

| Property | Description | Expected Trend for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | Lowered due to the inductive effect of halogens. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | Lowered due to the inductive effect of halogens, increasing electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, an indicator of chemical reactivity. | Expected to be relatively small, suggesting significant reactivity. |

Reactivity Prediction and Reaction Site Analysis

Computational methods can predict the most likely sites for chemical reactions on the this compound molecule. Reactivity descriptors, such as condensed Fukui functions and electrostatic potential maps, are employed to identify regions susceptible to nucleophilic or electrophilic attack.

For this compound, the carbonyl carbon is expected to be a primary electrophilic site due to the polarization of the C=O bond and the electron-withdrawing effects of the attached halogens. This makes it susceptible to attack by nucleophiles. The hydrogen atom of the aldehyde group can also be a site for abstraction reactions.

Furthermore, computational studies on the reactions of halogenated formaldehydes with halogen atoms have shown that hydrogen abstraction is a significant reaction pathway. researchgate.net The reactivity of different halogenating agents towards various substrates has also been explored computationally, providing a framework for understanding the formation and transformation of disinfection byproducts like this compound. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment over time. rsc.orgnih.gov

Conformational Analysis and Intermolecular Interactions

While the core structure of the acetaldehyde group is relatively rigid, the rotation around the C-C single bond in this compound can lead to different conformations. Computational methods can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. The presence of bulky and electronegative halogen atoms will influence the preferred conformations due to steric and electrostatic interactions.

MD simulations can also model the intermolecular interactions between this compound and surrounding molecules, such as water in an aqueous environment. These simulations can provide insights into solvation effects and the formation of hydrogen bonds or other non-covalent interactions, which can influence the compound's stability and reactivity.

Simulation of Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The toxicity of disinfection byproducts is often linked to their ability to interact with and damage biological macromolecules. researchgate.net MD simulations can be a powerful tool to investigate the potential interactions between this compound and biomolecules like DNA and proteins.

These simulations can model how this compound might approach and bind to these macromolecules, identifying potential binding sites and the nature of the interactions (e.g., covalent bond formation, hydrogen bonding, van der Waals forces). For instance, the electrophilic nature of the carbonyl carbon in this compound suggests it could be a site for covalent modification of nucleophilic residues in proteins or DNA bases. While specific MD simulation studies on this compound with biological macromolecules were not found, the general methodology is well-established for studying the interactions of small molecules with biomacromolecules. nih.gov

Computational Modeling of Reaction Mechanisms

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving haloacetaldehydes. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies, which helps in understanding the reaction kinetics and pathways.

For this compound, computational modeling could be applied to study its formation during water disinfection processes, as well as its degradation and transformation pathways in the environment. For example, the kinetics and mechanism of haloacetaldehyde formation from the reaction of acetaldehyde and chlorine have been investigated using kinetic modeling. psu.edu Studies on the degradation of brominated haloacetaldehydes have shown that they can undergo rapid degradation, and computational models can help to elucidate the underlying mechanisms. nih.gov

Elucidation of Reaction Pathways and Transition States

The study of reaction pathways involves mapping the step-by-step transformation of reactants into products. masterorganicchemistry.comyoutube.com Computational models can identify the most probable sequence of events, including the formation of transient intermediates and the high-energy "transition states" that must be overcome for a reaction to proceed. smu.edu For a molecule like this compound, theoretical studies could elucidate its atmospheric degradation pathways, such as its reactions with hydroxyl radicals, or its transformation in aqueous environments. rsc.org These investigations would involve calculating the potential energy surface of the reacting system to identify the lowest energy path from reactants to products. smu.edu

Table 1: Key Concepts in Reaction Pathway Elucidation

| Concept | Description |

| Reaction Pathway | The step-by-step mechanism by which a chemical reaction occurs. |

| Transition State | A high-energy, unstable arrangement of atoms that exists for a fleeting moment as reactants are converted into products. |

| Intermediate | A relatively stable molecule that is formed in one step of a reaction mechanism and consumed in a subsequent step. |

| Potential Energy Surface | A mathematical or graphical representation of the potential energy of a system of atoms as a function of their spatial coordinates. |

This table is generated based on general principles of computational chemistry, as specific data for this compound is not available.

Kinetic and Thermodynamic Aspects of Chemical Transformations